3-(2-Isothiocyanatoethoxy)prop-1-ene

Description

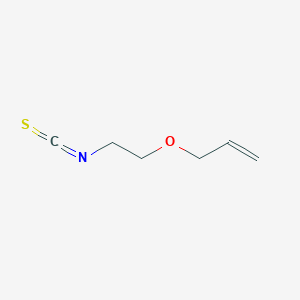

Structure

3D Structure

Properties

IUPAC Name |

3-(2-isothiocyanatoethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-4-8-5-3-7-6-9/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQKPICXKGHSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874289-02-7 | |

| Record name | 3-(2-isothiocyanatoethoxy)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Isothiocyanatoethoxy Prop 1 Ene and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 3-(2-Isothiocyanatoethoxy)prop-1-ene, suggests logical disconnections to identify plausible starting materials. The primary disconnection point is the carbon-nitrogen bond of the isothiocyanate group, leading to the precursor amine, 3-(2-aminoethoxy)prop-1-ene. This transformation is a common strategy in the synthesis of isothiocyanates.

Further disconnection of the ether linkage in 3-(2-aminoethoxy)prop-1-ene through a C-O bond cleavage points to two potential building blocks: an allyl halide (such as allyl bromide) and 2-aminoethanol. This approach is indicative of a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemistrytalk.org An alternative disconnection could involve breaking the allyl-oxygen bond, suggesting a reaction between an allylic alcohol and an aziridine (B145994) precursor, though the former strategy is more common.

Synthesis of Key Precursors and Intermediates Bearing Allyl and Ether Moieties

The reaction conditions for the Williamson ether synthesis can be optimized for solvent and base. For instance, using a base like potassium hydroxide (B78521) in a solvent-free environment has been reported for the synthesis of allyl ethers from alcohols. ias.ac.in The choice of base and solvent is critical to favor the substitution reaction and minimize potential side reactions like elimination. masterorganicchemistry.comchemistrytalk.org

Protection of the amino group in 2-aminoethanol may be necessary prior to the etherification step to prevent undesired side reactions. After the formation of the ether linkage, the protecting group can be removed to yield the primary amine, which is then ready for conversion to the isothiocyanate.

Introduction of the Isothiocyanate Functional Group

Once the precursor amine, 3-(2-aminoethoxy)prop-1-ene, is obtained, several methods can be employed to introduce the isothiocyanate functionality.

Thiophosgene-Mediated Routes

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classic and widely used method for the synthesis of isothiocyanates. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. The amine attacks the electrophilic carbon of thiophosgene, followed by elimination to form the isothiocyanate. While effective, the high toxicity of thiophosgene necessitates careful handling and has led to the development of alternative reagents.

Carbon Disulfide-Based Protocols

A common and less hazardous alternative to thiophosgene involves the use of carbon disulfide (CS₂). In this two-step, one-pot approach, the primary amine reacts with carbon disulfide in the presence of a base (like triethylamine or ammonia) to form a dithiocarbamate (B8719985) salt intermediate. This salt is then treated with a desulfurizing agent to induce the elimination of H₂S and form the isothiocyanate.

A variety of reagents can be used for the desulfurization step, each with its own advantages.

| Desulfurizing Agent | Reaction Conditions | Yields | Reference |

| Tosyl chloride | Mediated decomposition of in situ generated dithiocarbamate salt | Good | |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic DMAP or DABCO | Good to excellent | |

| Hydrogen peroxide | Aqueous and protic solvents | Not specified | |

| Sodium persulfate | Aqueous solvent, basic conditions | Satisfactory |

Element Sulfur-Mediated Isothiocyanation

The use of elemental sulfur presents a more sustainable approach to isothiocyanate synthesis. One method involves the reaction of isocyanides with elemental sulfur, catalyzed by an amine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction can be performed under moderate heating in green solvents like Cyrene™ or γ-butyrolactone (GBL), with yields ranging from moderate to high (34–95%).

Another elemental sulfur-based approach is a three-component reaction involving an in situ generated carbene, elemental sulfur, and a primary amine. This method offers a rapid and efficient route to isothiocyanates.

Methods Utilizing Trimethylsilyl (B98337) Isothiocyanate with Ethers or Alcohols

Trimethylsilyl isothiocyanate (TMS-NCS) can be used to synthesize isothiocyanates from alcohols and ethers. For instance, the reaction of TMS-NCS with aldehydes, catalyzed by a Lewis acid, can produce α,α′-diisothiocyanato ethers. Similarly, unsymmetrical α-isothiocyanato ethers can be obtained from the reaction of TMS-NCS with acetals.

The conversion of alcohols to isothiocyanates can be achieved through a Mitsunobu-type reaction. A system composed of triphenylphosphine (B44618) (PPh₃), diethylazodicarboxylate (DEAD), and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) can convert tertiary alcohols to isothiocyanates. Primary and secondary alcohols, under these conditions, typically yield the corresponding thiocyanates.

Direct Isothiocyanation of Olefins and Hydrocarbons

The direct conversion of olefins and hydrocarbons into isothiocyanates represents a synthetic challenge. Typically, isothiocyanation reactions involve substrates that already contain a nitrogen atom, such as primary amines. chemrxiv.org However, methods have been developed for the isothiocyanation of unsaturated bonds like those in alkenes. chemrxiv.org The chemoselectivity of such reactions is a critical consideration, as the ambident nature of the thiocyanate ion ([SCN]⁻) can lead to the formation of both thiocyanates (R-SCN) and isothiocyanates (R-NCS). researchgate.net

The reaction of alkenes with reagents like benzeneselenenyl thiocyanate demonstrates this complexity, where the substitution pattern of the alkene influences the product outcome. For instance, mono- and disubstituted alkenes tend to form thiocyanates, while the more sterically hindered tri- and tetrasubstituted alkenes yield isothiocyanates almost exclusively. researchgate.net These reactions often proceed via stereospecific anti-addition. researchgate.net Another approach involves the reaction of unsaturated compounds with ethyl benzenesulfenate and trimethylsilyl isothiocyanate to produce thiocyanato- and isothiocyanatoalkyl phenyl sulfides. researchgate.net

Direct conversion of light hydrocarbons to olefins is a major industrial process, but direct isothiocyanation of the resulting C-H bonds is not a common strategy. osti.govbgu.ac.il Isothiocyanation via C-H bond cleavage is a reported synthetic pathway, though it is generally less prevalent than methods starting from nitrogen-containing functional groups. chemrxiv.org

Formation of the Ether Linkage and Allylic Moiety

Synthesizing a molecule like this compound requires the careful construction of its ether and allylic components, either by building the skeleton before forming the isothiocyanate group or by introducing these features onto a pre-existing isothiocyanate structure.

Preserving the integrity of a C=C double bond during the synthesis of an isothiocyanate is crucial for obtaining allylic analogues. Several modern synthetic methods are compatible with the presence of alkenes. For example, a three-component reaction involving difluorocarbene, elemental sulfur, and primary amines allows for the formation of ITCs while leaving unsaturated C=C and C≡C bonds intact. mdpi.com Similarly, green chemistry approaches using sodium persulfate (Na₂S₂O₈) in water have shown tolerance for alkenyl groups. rsc.org

Visible-light photocatalysis offers another mild and efficient route for converting primary amines to isothiocyanates using carbon disulfide, which is compatible with a range of functional groups, including alkenes. organic-chemistry.orgorganic-chemistry.org The introduction of the allylic moiety can be achieved by starting with an allylic amine or an allylic halide. For instance, allyl bromide can react with potassium thiocyanate in a phase-transfer catalyzed reaction to yield allyl isothiocyanate. google.com

The formation of the ether linkage (-O-) is a standard transformation in organic synthesis. For a target like this compound, this could involve a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. For example, the sodium salt of 2-isothiocyanatoethanol could be reacted with allyl bromide, or sodium allyloxide could be reacted with 2-chloroethyl isothiocyanate. The choice of strategy depends on the availability of starting materials and the stability of the isothiocyanate group under the basic conditions often employed in etherification. Protecting group strategies for hydroxyl groups may be employed to circumvent unwanted side reactions, with the allyl group itself sometimes serving as a protecting group that can be cleaved under specific conditions. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

Recent advancements in isothiocyanate synthesis have focused on developing methodologies that are more environmentally friendly, efficient, and safer than traditional methods, which often rely on highly toxic reagents like thiophosgene. beilstein-journals.orgnih.govnih.gov

A significant trend in modern synthesis is the move towards catalyst-free and green methodologies. acs.org Several approaches for isothiocyanate synthesis align with the principles of green chemistry. One method uses calcium oxide (CaO), a cheap and non-toxic reagent, which acts as both a base and a desulfurating agent in the reaction of amines with carbon disulfide. researchgate.neteurekaselect.com Another green approach involves the use of sodium persulfate in water to mediate the desulfurization of dithiocarbamates, which are formed in situ from primary amines and carbon disulfide. rsc.orgresearchgate.net This method tolerates a wide array of functional groups. rsc.org

Visible-light photocatalysis using an organic dye like Rose Bengal provides a metal-free and mild pathway to synthesize isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org Additionally, amine-catalyzed sulfurization of isocyanides with elemental sulfur has been optimized for sustainability, utilizing benign solvents like Cyrene™ and achieving high yields with low catalyst loading. nih.gov

| Method | Key Reagents/Conditions | Advantages | Source |

|---|---|---|---|

| CaO-Mediated Synthesis | Primary amine, CS₂, CaO | Cheap, non-toxic, simplified system | researchgate.neteurekaselect.com |

| Na₂S₂O₈ in Water | Primary amine, CS₂, Na₂S₂O₈, H₂O | Green solvent, good chemoselectivity | rsc.org |

| Visible-Light Photocatalysis | Primary amine, CS₂, Rose Bengal, Green LED | Metal-free, mild conditions, broad scope | organic-chemistry.org |

| Amine-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalytic) | Low toxicity, sustainable solvents (Cyrene™) | nih.gov |

Flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like isothiocyanates, offering enhanced safety, efficiency, and scalability. researchgate.net The high reactivity and susceptibility of isothiocyanates to nucleophiles make them ideal candidates for flow synthesis, where they can be generated and used immediately in subsequent reactions. researchgate.netthieme-connect.comworktribe.com

One notable flow-based approach involves the reaction of chloroximes with an immobilized thiourea (B124793) species. nih.gov In this system, a flow cartridge containing two immobilized reagents—a base to generate the reactive nitrile oxide intermediate and a thiourea to trap it—facilitates the transformation. rsc.orgresearchgate.net This method minimizes the dimerization of the nitrile oxide, a common side reaction in batch processes, and often eliminates the need for conventional work-up or purification. rsc.orgresearchgate.net This platform allows for the rapid and efficient formation of various isothiocyanates. nih.gov

| Entry | Starting Chloroxime | Product Isothiocyanate | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 4-Bromophenylchloroxime | 4-Bromophenyl isothiocyanate | 85 | researchgate.net |

| 2 | 4-Fluorophenylchloroxime | 4-Fluorophenyl isothiocyanate | 87 | researchgate.net |

| 3 | 4-Nitrophenylchloroxime | 4-Nitrophenyl isothiocyanate | 73 | researchgate.net |

| 4 | 2-Naphthylchloroxime | 2-Naphthyl isothiocyanate | 76 | researchgate.net |

Reactivity and Chemical Derivatization of 3 2 Isothiocyanatoethoxy Prop 1 Ene

Reactions Involving the Isothiocyanate Group

The isothiocyanate moiety is a potent electrophile, readily undergoing attack by a wide array of nucleophiles. This reactivity is the cornerstone of the derivatization of 3-(2-isothiocyanatoethoxy)prop-1-ene, leading to the formation of stable addition products and serving as a key step in the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The core reactivity of the isothiocyanate group involves the addition of a nucleophile to the central carbon atom, which is polarized due to the electronegativity of the adjacent nitrogen and sulfur atoms. This addition is typically followed by protonation of the nitrogen atom to yield a stable adduct.

The reaction of this compound with primary and secondary amines is a facile and widely utilized transformation that leads to the formation of N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

The resulting thiourea (B124793) derivatives, which contain both an allyl group and a thiocarbonyl moiety, are valuable intermediates for the synthesis of various heterocyclic compounds. For instance, these thioureas can undergo intramolecular cyclization to form thiazolidine (B150603) derivatives. This cyclization can be initiated by various reagents and conditions, often involving the activation of the allyl double bond.

| Amine Reactant | Product | Reaction Conditions | Reference |

| Aniline | N-(2-(allyloxy)ethyl)-N'-phenylthiourea | Not Specified | chemicalpapers.com |

| Diphenylamine | N-(2-(allyloxy)ethyl)-N',N'-diphenylthiourea | Not Specified | chemicalpapers.com |

This table is illustrative and based on the general reactivity of isothiocyanates; specific examples for this compound were not found in the provided search results.

Subsequent cyclization of these thiourea derivatives can lead to the formation of five-membered heterocyclic rings. For example, electrophilically induced cyclization is a common strategy to synthesize thiazoline (B8809763) derivatives from N-allyl thioureas. researchgate.net

In the presence of a suitable base or catalyst, alcohols and phenols can act as nucleophiles, attacking the isothiocyanate group of this compound to yield O-alkyl or O-aryl thiocarbamates. The reaction is generally less facile than with amines and often requires activation of the alcohol or phenol.

| Alcohol/Phenol Reactant | Product | Reaction Conditions | Reference |

| Ethanol | O-Ethyl N-(2-(allyloxy)ethyl)thiocarbamate | Base catalysis | General Knowledge |

| Phenol | O-Phenyl N-(2-(allyloxy)ethyl)thiocarbamate | Base catalysis | General Knowledge |

This table is illustrative and based on the general reactivity of isothiocyanates; specific examples for this compound were not found in the provided search results.

Thiols are potent nucleophiles and react readily with this compound to form dithiocarbamates. This reaction is analogous to the reaction with amines and alcohols and proceeds via the nucleophilic addition of the sulfur atom to the isothiocyanate carbon.

| Thiol Reactant | Product | Reaction Conditions | Reference |

| Ethanethiol | S-Ethyl N-(2-(allyloxy)ethyl)dithiocarbamate | Not Specified | General Knowledge |

| Thiophenol | S-Phenyl N-(2-(allyloxy)ethyl)dithiocarbamate | Not Specified | General Knowledge |

This table is illustrative and based on the general reactivity of isothiocyanates; specific examples for this compound were not found in the provided search results.

Hydrazine (B178648) and its derivatives, possessing a highly nucleophilic nitrogen atom, react with this compound to form thiosemicarbazides. mdpi.comnih.govnih.govresearchgate.net These products are versatile building blocks in heterocyclic synthesis. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the isothiocyanate carbon.

For instance, the reaction with hydrazine hydrate (B1144303) would yield 4-(2-(allyloxy)ethyl)thiosemicarbazide. The use of substituted hydrazines allows for the introduction of various functionalities into the resulting thiosemicarbazide (B42300) structure.

| Hydrazine Reactant | Product | Reaction Conditions | Reference |

| Hydrazine hydrate | 4-(2-(allyloxy)ethyl)thiosemicarbazide | Not Specified | mdpi.com |

| Phenylhydrazine | 4-(2-(allyloxy)ethyl)-1-phenylthiosemicarbazide | Not Specified | General Knowledge |

This table is illustrative and based on the general reactivity of isothiocyanates; specific examples for this compound were not found in the provided search results.

The presence of both an isothiocyanate group and an allylic double bond within the same molecule allows for intramolecular cyclization reactions to form various heterocyclic systems. These reactions can be triggered by heat, light, or chemical reagents and can proceed through either radical or ionic pathways.

One potential pathway involves the intramolecular addition of a nucleophilic atom (generated from the isothiocyanate group or an external reagent) to the allyl double bond. For example, in the presence of a suitable initiator, a radical could be generated on the sulfur atom of a thiourea derivative, which could then add to the double bond, leading to the formation of a five- or six-membered ring. rsc.org

Furthermore, the thiourea derivatives formed from reactions with dinucleophiles can undergo subsequent intramolecular cyclization. For example, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a thiourea which could then cyclize to form an oxazolidine (B1195125) or thiazolidine ring system.

Cycloaddition Reactions (e.g., [2+3] and [2+2+2] Cycloadditions)

The isothiocyanate group is a versatile component in cycloaddition reactions, capable of participating as a dipolarophile or a dienophile. Its reactivity allows for the synthesis of various heterocyclic compounds.

[2+3] Cycloadditions: Isothiocyanates readily undergo [2+3] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with nitrile oxides can be utilized to form unstable 1,4,2-oxathiazoline intermediates, which can then rearrange to yield other products. nih.gov This type of reaction is a powerful tool for creating five-membered heterocyclic rings. Although specific studies on this compound are not prevalent, the reactivity is well-established for isothiocyanates in general. researchgate.net For example, 3-isothiocyanato oxindoles have been shown to participate in formal [3+2] cycloaddition reactions to produce spirocyclic compounds. researchgate.net

[2+2+2] Cycloadditions: While less common, the isothiocyanate group can potentially participate in transition-metal-catalyzed [2+2+2] cycloadditions. These reactions typically involve the combination of three unsaturated components, such as alkynes and alkenes, to form six-membered rings. The participation of the C=N or C=S bond of the isothiocyanate group could lead to complex heterocyclic structures.

Other Cycloadditions: Isothiocyanates can also engage in [2+4] cycloadditions, where the C=S bond reacts across a diene system. nih.gov The versatility of the isothiocyanate group in these reactions makes it a valuable synthon in organic synthesis for the construction of diverse molecular architectures. mdpi.comacs.org

Insertion Reactions

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, leading to insertion reactions. This is a primary pathway for the derivatization of isothiocyanates.

Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate group to form thiourea derivatives. This reaction is typically rapid and proceeds under mild conditions. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate, followed by proton transfer.

Reaction with Alcohols and Phenols: Alcohols and phenols react with isothiocyanates to yield thiocarbamates. These reactions may require a catalyst, such as a base, to facilitate the nucleophilic attack of the hydroxyl group. Studies have shown that reactions with long-chain alcohols can exclusively yield N-aryl-O-alkyl carbamates. nih.gov

The general mechanism for these insertion reactions is outlined in the table below, showcasing the versatility of the isothiocyanate moiety.

| Nucleophile (Nu-H) | Product | General Structure |

| Primary Amine (R'-NH₂) | N,N'-disubstituted Thiourea | R-NH-C(S)-NH-R' |

| Secondary Amine (R'₂NH) | N,N,N'-trisubstituted Thiourea | R-NH-C(S)-NR'₂ |

| Alcohol (R'-OH) | Thiocarbamate | R-NH-C(S)-OR' |

Table 1: Representative Insertion Reactions of Isothiocyanates.

Reactions Involving the Alkene Moiety (Prop-1-ene)

The prop-1-ene (B156429) group, specifically the terminal allyl ether functionality, provides another site for diverse chemical modifications, distinct from the reactivity of the isothiocyanate group.

Electrophilic Addition Reactions

The electron-rich double bond of the alkene is susceptible to attack by electrophiles. unacademy.com These reactions typically proceed through a carbocation intermediate. byjus.com

Addition of Halogens and Hydrogen Halides: The prop-1-ene group can react with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) in classic electrophilic addition reactions. slideshare.net The addition of hydrogen halides is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable secondary carbocation intermediate. byjus.comlibretexts.org

Hydration and Addition of Alcohols: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. Similarly, the addition of an alcohol will yield an ether. These reactions also adhere to Markovnikov's rule. libretexts.org

Radical Reactions

The alkene moiety can participate in free-radical reactions, most notably in radical-mediated additions.

Thiol-Ene Reactions: A prominent reaction for allyl groups is the thiol-ene reaction, which involves the radical-initiated addition of a thiol (R-SH) across the double bond. wikipedia.org This "click chemistry" reaction is highly efficient and proceeds via an anti-Markovnikov addition, yielding a thioether. wikipedia.orgresearchgate.net The reaction can be initiated by UV light or a radical initiator. rsc.org This method is widely used for polymer functionalization and surface modification due to its high yields and tolerance of various functional groups. acs.org The reactivity of allyl ethers in thiol-ene reactions is well-documented. wikipedia.org

| Initiator | Reactant | Product | Regioselectivity |

| Radical Initiator (e.g., AIBN) or UV Light | Thiol (R'-SH) | Thioether | Anti-Markovnikov |

Table 2: Thiol-Ene Radical Reaction with the Prop-1-ene Moiety.

Olefin Metathesis and Cross-Coupling Reactions

The terminal double bond is a suitable substrate for powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

Olefin Metathesis: This reaction allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts). wikipedia.orgbeilstein-journals.org The prop-1-ene group can participate in cross-metathesis (CM) with other alkenes, ring-closing metathesis (RCM) if another double bond is present in the molecule, or ring-opening metathesis polymerization (ROMP). nih.govmdpi.com These catalysts are known for their tolerance of various functional groups, including ethers and, in some cases, sulfur-containing moieties. nih.govchem-station.com

Cross-Coupling Reactions: Allylic ethers have been utilized as electrophiles in cross-coupling reactions. nih.gov Nickel-catalyzed cross-coupling reactions, for example, can form C(sp³)–C(sp²) bonds by reacting allylic ethers with aryl Grignard reagents. nih.govacs.org Similarly, palladium-catalyzed reactions can couple allylic alcohols directly with arylboronic acids, a transformation that could be adapted for allyl ethers under certain conditions. rsc.org

Synergistic Reactivity and Chemo-selectivity of Multiple Functional Groups

The presence of an electrophilic isothiocyanate, a nucleophilic ether oxygen, and a reactive alkene moiety within the same molecule gives rise to complex reactivity patterns. The outcome of a reaction with a given reagent is highly dependent on the reaction conditions and the nature of the reagent itself, leading to chemo-selective transformations.

In a multi-functional system like this compound, reactions can be directed to a specific functional group, demonstrating chemo-selectivity. The primary sites of reactivity are the electrophilic carbon of the isothiocyanate group and the electron-rich double bond of the prop-1-ene group.

The isothiocyanate group is highly susceptible to nucleophilic attack. Its reactions with primary and secondary amines, for instance, are generally rapid and lead to the formation of thiourea derivatives. Similarly, thiols react with isothiocyanates to produce dithiocarbamates. The pH of the reaction medium can influence this selectivity; under mildly acidic to neutral conditions (pH 6-8), reactions with thiols may be favored, while more alkaline conditions (pH 9-11) typically promote reactions with amines.

On the other hand, the terminal alkene is prone to electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to occur at the double bond. Furthermore, the alkene can participate in various metal-catalyzed reactions, such as hydrogenation, hydroformylation, or cross-coupling reactions.

The ether linkage, being relatively inert, is less likely to be the primary reaction site under mild conditions. However, the oxygen atom possesses lone pairs of electrons and can act as a Lewis base or participate in intramolecular reactions through neighboring group effects, influencing the reactivity of the other functional groups.

The preferential reaction pathway is therefore a result of the competition between the isothiocyanate and the alkene for a given reagent. With a nucleophilic reagent, the reaction is highly likely to occur at the isothiocyanate. Conversely, with an electrophilic reagent, the initial attack will be on the alkene.

Table 1: Predicted Chemo-selective Reactions of this compound

| Reagent Type | Target Functional Group | Expected Product |

| Nucleophile (e.g., R-NH₂) | Isothiocyanate | Thiourea derivative |

| Nucleophile (e.g., R-SH) | Isothiocyanate | Dithiocarbamate (B8719985) derivative |

| Electrophile (e.g., Br₂) | Alkene | Dibromoalkane derivative |

| Radical Initiator | Alkene | Polymerization or radical addition |

A tandem or cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step, without the need for isolating intermediates. The structure of this compound is well-suited for such reaction sequences due to the proximity and reactivity of its functional groups.

One plausible cascade reaction could be initiated by the reaction of the isothiocyanate group with a bifunctional nucleophile. For example, reaction with an amino-thiol could lead to the initial formation of a thiourea, with the free thiol group then being positioned to undergo an intramolecular reaction with the alkene, leading to the formation of a heterocyclic system.

Another possibility involves the participation of the ether oxygen. In the presence of a suitable electrophile that reacts with the alkene, the ether oxygen could act as an intramolecular nucleophile, attacking the resulting carbocation or halonium ion intermediate. This neighboring group participation could lead to the formation of a cyclic oxonium ion, which could then be opened by a nucleophile to yield a variety of substituted products. Such participation often leads to specific stereochemical outcomes.

Furthermore, intramolecular cyclization reactions could be envisioned. Under certain conditions, such as in the presence of a radical initiator or a transition metal catalyst, the alkene and isothiocyanate groups could react with each other. For instance, a radical generated on the carbon chain could add to the isothiocyanate group, initiating a cyclization cascade to form nitrogen- and sulfur-containing heterocycles. While specific studies on this compound are not prevalent, the principles of tandem and cascade reactions in similar systems suggest a rich potential for complex molecule synthesis from this starting material.

Table 2: Potential Tandem/Cascade Reactions of this compound

| Initiating Step | Subsequent Reaction(s) | Potential Product Class |

| Nucleophilic attack on isothiocyanate | Intramolecular nucleophilic addition to alkene | Thiazolidine or other N,S-heterocycles |

| Electrophilic attack on alkene | Intramolecular attack by ether oxygen | Oxygen-containing heterocycles |

| Radical initiation | Intramolecular radical addition to isothiocyanate | Fused or spirocyclic N,S-heterocycles |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 3-(2-isothiocyanatoethoxy)prop-1-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the allyl group (CH₂=CH-CH₂-), the two methylene (B1212753) groups of the ethoxy bridge (-O-CH₂-CH₂-NCS), and the terminal vinyl protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the -N=C=S carbon, which often appears as a very broad and low-intensity peak due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy of the isothiocyanate group. nih.govresearchgate.netacs.org This phenomenon, sometimes referred to as the "near-silence" of the isothiocyanate carbon, is a characteristic feature of this class of compounds. nih.govresearchgate.netacs.org

Based on data from analogous structures like allyl isothiocyanate, the expected chemical shifts can be predicted. The table below outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds. Actual experimental values may vary.

| Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (CH₂=) | ~5.2 - 5.4 | ~117 |

| 2 (=CH-) | ~5.8 - 6.0 | ~134 |

| 3 (-CH₂-O-) | ~4.0 | ~72 |

| 4 (-O-CH₂-) | ~3.7 | ~69 |

| 5 (-CH₂-NCS) | ~3.8 | ~45 |

| 6 (-N=C=S) | - | ~130 (broad) |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between the protons within the allyl group (H-1 with H-2, and H-2 with H-3) and within the ethyl bridge (H-4 with H-5). This confirms the connectivity of these fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the molecular fragments. Key HMBC correlations would be expected from the allyl protons (H-3) to the first carbon of the ethoxy bridge (C-4), and from the protons of the ethyl bridge (H-4 and H-5) to their neighboring carbons, including the isothiocyanate carbon (C-6). A crucial, albeit potentially weak, correlation might be observed between the methylene protons adjacent to the nitrogen (H-5) and the isothiocyanate carbon (C-6), which can help to locate its broad signal. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule in solution. For a flexible molecule like this compound, NOESY could reveal through-space interactions between protons of the allyl group and the ethoxy chain, providing insights into the folding of the molecule.

The isothiocyanate group is known to exhibit complex dynamic behavior due to restricted rotation and conformational equilibria. nih.govresearchgate.net Studies on allyl isothiocyanate have shown that the molecule exists as a mixture of conformers in solution, with a very fast exchange rate between them. nih.govresearchgate.netacs.org This dynamic behavior is influenced by dihedral angles and bond angles within the C-N=C=S moiety. nih.govresearchgate.net

For this compound, similar dynamic processes are expected. The flexibility of the ether linkage adds another layer of conformational complexity. Dynamic NMR experiments, which involve recording spectra at variable temperatures, could be used to study these processes. By lowering the temperature, it might be possible to slow down the interconversion rates enough to observe separate signals for the different conformers, a process known as decoalescence. From the coalescence temperature and the frequency separation of the signals, the energy barrier (ΔG‡) for the rotational or interconversion process can be calculated, providing quantitative data on the molecule's flexibility. The extreme broadening of the isothiocyanate carbon signal is itself a manifestation of these dynamic processes occurring on the NMR timescale. nih.govresearchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, creating a molecular ion (M⁺•) which then undergoes fragmentation. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the functional groups present.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would lead to the formation of a stable oxonium ion.

Cleavage of the C-O bond: Fragmentation at the C-O bonds of the ether linkage would generate fragments corresponding to the allyl and isothiocyanatoethyl moieties.

Allylic Cleavage: The molecular ion could lose the allyl group (C₃H₅•, mass 41) to form a stable cation.

Isothiocyanate Fragmentation: The C-N bond can cleave, leading to the loss of the NCS group or rearrangement products.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of ethers, allyl compounds, and isothiocyanates.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Likely Origin |

|---|---|---|

| 157 | [C₆H₉NOS]⁺• | Molecular Ion (M⁺•) |

| 116 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 100 | [M - C₃H₅O]⁺ | Cleavage of C-O bond and loss of allyloxy radical |

| 86 | [C₄H₈NO]⁺ | α-cleavage product |

| 57 | [C₃H₅O]⁺ | Allyloxy cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₆H₉NOS), HRMS would confirm its molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass, distinguishing it from any other isomers or compounds with the same nominal mass. This is a definitive method for confirming the identity of a newly synthesized compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary; FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. sapub.orgyoutube.com

For this compound, the key functional groups each have distinct vibrational signatures:

Isothiocyanate (-N=C=S): This group gives rise to a very strong and characteristic asymmetric stretching vibration in the FT-IR spectrum, typically appearing in the range of 2050-2150 cm⁻¹. This intense band is often the most prominent feature in the spectrum and is a clear indicator of the isothiocyanate group. The symmetric stretch is usually much weaker and appears at a lower frequency.

Ether (C-O-C): The C-O-C asymmetric stretching vibration appears as a strong band in the FT-IR spectrum, typically in the 1150-1085 cm⁻¹ region.

Allyl Group (CH₂=CH-): This group has several characteristic vibrations. The C=C stretching vibration is observed around 1645 cm⁻¹. The =C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹). The out-of-plane bending vibrations (wagging) of the vinyl protons are also characteristic, appearing in the 1000-900 cm⁻¹ region.

Table 3: Characteristic FT-IR and Raman Peaks for this compound Frequency ranges are typical for the indicated functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| =C-H Stretch | Allyl | 3095 - 3010 | Medium | Medium |

| C-H Stretch (sp³) | Alkyl CH₂ | 2960 - 2850 | Strong | Strong |

| -N=C=S Asymmetric Stretch | Isothiocyanate | 2150 - 2050 | Very Strong | Medium |

| C=C Stretch | Allyl | ~1645 | Medium-Weak | Strong |

| C-O-C Asymmetric Stretch | Ether | 1150 - 1085 | Strong | Weak |

| =C-H Out-of-Plane Bend | Allyl | 1000 - 910 | Strong | Weak |

By combining the information from these advanced spectroscopic methods, a complete and unambiguous characterization of this compound can be achieved, confirming its atomic connectivity, elucidating its conformational preferences, and verifying its molecular formula and functional group composition.

X-ray Crystallography of Solid Derivatives for Absolute Structure Determination

The absolute configuration and three-dimensional structure of chiral molecules are definitively determined by X-ray crystallography. This technique is particularly crucial for isothiocyanates, which are often liquids at room temperature. To facilitate crystallographic analysis, these compounds are typically converted into solid, crystalline derivatives, such as thioureas. This is achieved by reacting the isothiocyanate with a chiral amine.

While the application of X-ray crystallography is a standard and powerful method for structural elucidation, a detailed search of scientific literature and crystallographic databases did not yield specific studies reporting the X-ray crystal structure of solid derivatives of this compound.

For a compound like this compound, the process would hypothetically involve the following steps:

Synthesis of a Solid Derivative: The isothiocyanate would be reacted with a suitable amine, often one containing a heavy atom to aid in the determination of absolute stereochemistry, to form a stable, crystalline thiourea (B124793) derivative.

Single Crystal Growth: A high-quality single crystal of the derivative would be grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

X-ray Diffraction Analysis: The crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be analyzed to determine the precise arrangement of atoms in the crystal lattice.

Although no specific crystallographic data for derivatives of this compound are available, the general principles of forming thiourea derivatives for crystallographic analysis are well-established in the field of organic chemistry. nih.govsemanticscholar.orgmdpi.com

Below is a hypothetical table illustrating the kind of crystallographic data that would be obtained from such an analysis. Note: This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.234 |

| R-factor (%) | 4.5 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules like 3-(2-isothiocyanatoethoxy)prop-1-ene.

Electronic Structure and Molecular Geometry Optimization

A crucial first step in the computational analysis of this compound would involve the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Such calculations would yield precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry would then be analyzed. This involves determining the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is key to understanding the molecule's stability and its interactions with other chemical species.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond | Predicted Value (DFT/B3LYP/6-31G*) |

| Bond Length | C=C (allyl) | ~1.34 Å |

| C-S (isothiocyanate) | ~1.56 Å | |

| N=C (isothiocyanate) | ~1.21 Å | |

| Bond Angle | C-N-C | ~178° |

| C-O-C | ~112° | |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be determined by specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the allyl group's double bond or the sulfur atom of the isothiocyanate group. The LUMO, conversely, would be expected to be centered on the electrophilic carbon atom of the isothiocyanate group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and would need to be calculated using appropriate quantum chemistry software.

Charge Distribution and Electrostatic Potential Surfaces

Understanding the distribution of charge within a molecule is essential for predicting its interactions with polar molecules and ions. Computational methods can calculate the partial atomic charges on each atom in this compound.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the sulfur and oxygen atoms and a positive potential around the central carbon of the isothiocyanate group.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction chemistry. It allows for the detailed investigation of reaction mechanisms by identifying and characterizing the high-energy transition state that connects reactants and products.

Identification and Characterization of Transition States

For any reaction involving this compound, such as its reaction with a nucleophile, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

The characterization of a transition state involves analyzing its geometry and vibrational frequencies. A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Reaction Coordinate Analysis and Energy Profiles

A detailed energy profile for a reaction of this compound would reveal whether the reaction is kinetically and thermodynamically favorable and would provide a deeper understanding of the factors that control its rate and outcome.

Solvation Effects on Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models, such as implicit and explicit solvation models, are used to simulate these effects. Implicit solvation models represent the solvent as a continuous medium, which is a computationally efficient way to account for bulk solvent effects. escholarship.org Explicit solvation models, on the other hand, involve simulating individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions. escholarship.org

For this compound, studying solvation effects would be critical for understanding its reactivity in different environments. For example, the polarity of the solvent could affect the stability of transition states in reactions involving the isothiocyanate group. However, no specific studies on the solvation effects on the reaction pathways of this compound have been published.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods, particularly density functional theory (DFT), are widely used to predict spectroscopic properties. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can also be calculated. This information helps in identifying functional groups and understanding the vibrational modes of the molecule.

While these computational tools are routinely applied in chemical research, there is no published data on the predicted spectroscopic properties of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into the conformational flexibility of a molecule, which is crucial for understanding its biological activity and physical properties. nih.gov

For this compound, MD simulations could be employed to explore its accessible conformations in different environments, such as in a vacuum, in various solvents, or interacting with a biological target. nih.gov This would involve calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. At present, no such molecular dynamics simulation studies for this specific compound have been reported in the scientific literature.

Despite extensive research, no specific information, data, or detailed research findings directly concerning the chemical compound “this compound” could be located for the requested applications in chemical biology and material science. The versatile reactivity of the isothiocyanate and allyl functional groups suggests potential applications in the areas outlined; however, without specific studies on this particular molecule, a detailed and scientifically accurate article focusing solely on it cannot be generated.

General principles of organic and polymer chemistry allow for postulation on its reactivity. The isothiocyanate group is a well-known precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. Similarly, the allyl ether moiety can potentially participate in various polymerization reactions, including radical polymerization, and could be utilized in thiol-ene click chemistry for cross-linking or surface modification. However, the absence of published research specifically investigating "this compound" prevents a detailed discussion of its role as a versatile synthetic building block, its application in polymer chemistry, or its use in the creation of functional materials.

Therefore, this article cannot be generated as per the user's specific instructions, which require thorough, informative, and scientifically accurate content based on detailed research findings for each specified section and subsection related to "this compound".

Exploration of Chemical Biology and Material Science Applications

Investigation of Molecular Interactions with Biomolecules (Mechanistic Focus)

The biological activity of 3-(2-Isothiocyanatoethoxy)prop-1-ene, like other isothiocyanates (ITCs), is rooted in the high electrophilicity of its carbon atom within the -N=C=S functional group. This reactivity facilitates interactions with a variety of biological nucleophiles, leading to the modulation of cellular proteins and signaling pathways. The following sections explore the specific molecular mechanisms through which ITCs exert their effects, providing a framework for understanding the potential bioactivity of this compound.

Enzyme Modulation and Inhibition Mechanisms

Isothiocyanates are recognized for their capacity to inhibit a range of enzymes, a function that contributes significantly to their biological effects. The primary mechanism of this inhibition is the covalent modification of the enzyme, often targeting critical amino acid residues within the active site or allosteric sites.

Research on analogous ITCs, such as allyl isothiocyanate (AITC), has shown that these compounds can act as multi-targeted enzyme inhibitors. For example, AITC has been demonstrated to significantly inhibit thioredoxin reductase and acetate (B1210297) kinase in Escherichia coli. nih.govresearchgate.net Thioredoxin reductase is a crucial enzyme in cellular redox balance and the synthesis of ribonucleotides, while acetate kinase is involved in energy metabolism. researchgate.net The inhibition of such key enzymes can disrupt essential metabolic pathways and cellular proliferation. nih.gov The electrophilic isothiocyanate group reacts with nucleophilic residues, particularly cysteine thiols, in the enzyme's structure, leading to a loss of catalytic function.

| Target Enzyme | Inhibiting Compound | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Thioredoxin Reductase | Allyl Isothiocyanate (AITC) | Escherichia coli | Significant inhibition at 1-100 µL/L | researchgate.netnih.gov |

| Acetate Kinase | Allyl Isothiocyanate (AITC) | Escherichia coli | Significant inhibition at 10-100 µL/L | nih.govresearchgate.net |

| Cytochrome P450 Enzymes | Phenethyl Isothiocyanate (PEITC) | Animal Models | Inhibition of xenobiotic metabolism | nih.gov |

| Phase II Detoxifying Enzymes | Isothiocyanates (general) | Various | Induction of enzymes like glutathione (B108866) S-transferase | nih.gov |

Covalent Binding to Amino Acid Residues and Peptides (Bioconjugation Principles)

The foundational principle behind the bioactivity of this compound is its ability to form covalent bonds with proteins, a process known as bioconjugation. The isothiocyanate moiety is a potent electrophile that readily reacts with nucleophilic functional groups found in the side chains of amino acids.

The most common target for this covalent modification is the sulfhydryl (thiol) group of cysteine residues. The sulfur atom in cysteine is a strong nucleophile that attacks the electrophilic carbon of the isothiocyanate, forming a stable dithiocarbamate (B8719985) linkage. Another significant target is the ε-amino group of lysine (B10760008) residues, which reacts to form a thiourea (B124793) derivative. These reactions are typically irreversible and can lead to conformational changes in the protein, altering its function, stability, or interaction with other molecules. This covalent binding is the molecular basis for many of the downstream effects of ITCs, including enzyme inhibition and the modulation of signaling pathways.

| Amino Acid Residue | Nucleophilic Group | Reaction Product with Isothiocyanate |

|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Dithiocarbamate |

| Lysine | ε-Amino (-NH₂) | Thiourea |

| Histidine | Imidazole Ring Nitrogen | Thiourea-like adduct |

| Arginine | Guanidinium Group | Potential for interaction |

Signaling Pathway Modulation (e.g., Nrf2, NF-κB, Apoptosis Induction at Molecular Level)

The covalent modification of key regulatory proteins by isothiocyanates can trigger profound changes in cellular signaling cascades. These pathways govern fundamental processes such as antioxidant defense, inflammation, and programmed cell death.

Nrf2 Signaling Pathway: The Keap1-Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary sensor for oxidative and electrophilic stress. youtube.comnih.gov Isothiocyanates, such as sulforaphane, are among the most potent known natural inducers of this pathway. youtube.comvitafenixsupplements.com Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. mdpi.com Isothiocyanates react with specific, highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation. youtube.com As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. researchgate.netnih.gov This leads to the upregulated expression of a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NQO1) and detoxification enzymes. researchgate.netnih.gov

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the active NF-κB p65 subunit to move into the nucleus and initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins. nih.govscispace.com Certain isothiocyanates, including phenethyl isothiocyanate (PEITC), have been shown to inhibit this pathway. nih.govmdpi.com The mechanism can involve the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. scispace.com This action effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory response at the molecular level. researchgate.net

Apoptosis Induction: Isothiocyanates can induce apoptosis (programmed cell death) through multiple molecular mechanisms, often converging on the mitochondria. nih.govnih.gov One key mechanism is the generation of intracellular reactive oxygen species (ROS). frontiersin.orgnih.gov Elevated ROS levels can lead to the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore. nih.gov This triggers the release of pro-apoptotic factors from the mitochondria into the cytosol, including cytochrome c and Smac/DIABLO. nih.gov Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to a cascade of executioner caspase activation (e.g., caspase-3). nih.gov This caspase cascade is responsible for the systematic dismantling of the cell. nih.gov Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, for instance, by increasing the levels of pro-apoptotic proteins like Bax and Bak while decreasing the levels of anti-apoptotic proteins such as Bcl-xL. researchgate.netnih.gov

| Signaling Pathway | Key Protein Target | Action of Isothiocyanate (ITC) | Molecular Outcome | Reference |

|---|---|---|---|---|

| Nrf2 Pathway | Keap1 | Covalent modification of cysteine residues | Nrf2 stabilization, nuclear translocation, and ARE gene activation | youtube.comresearchgate.net |

| NF-κB Pathway | IKK Complex / IκBα | Inhibition of IκBα phosphorylation/degradation | Blocks nuclear translocation of NF-κB p65, reducing inflammatory gene expression | scispace.comnih.gov |

| Intrinsic Apoptosis | Mitochondria / Bcl-2 Family Proteins | ROS generation, disruption of membrane potential | Release of cytochrome c, activation of caspase-3 | nih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Highly Stereoselective Synthetic Methods

The synthesis of functionalized allyl ethers with high stereocontrol is a continuing area of focus in organic chemistry. rsc.orgacs.orgnih.govorganic-chemistry.org Future research on 3-(2-isothiocyanatoethoxy)prop-1-ene will likely involve the development of novel synthetic routes that allow for precise control over the stereochemistry of the molecule.

One promising approach is the use of asymmetric allylic substitution reactions. For instance, methods developed for the asymmetric synthesis of multifunctional aryl allyl ethers using nucleophilic amine catalysis could be adapted. nih.gov Such methods have been shown to produce a variety of substituted aryl allyl ethers in moderate to high yields with excellent enantioselectivities. nih.gov Another avenue involves the Kocienski-Julia olefination reaction, which provides a short, efficient, and mild synthesis of allylic ethers with high (E)-selectivity. organic-chemistry.org

Furthermore, the development of modular syntheses, such as those involving regioselective Petasis methylenation and stereoselective Suzuki–Miyaura cross-coupling reactions, could provide access to a diverse range of structurally complex and stereochemically defined analogues of this compound. rsc.org

Table 1: Potential Stereoselective Synthetic Strategies

| Method | Key Features | Potential Application to this compound |

| Asymmetric Allylic Substitution | Nucleophilic amine catalysis, high enantioselectivity. nih.gov | Synthesis of chiral analogues by reacting a chiral precursor with an appropriate isothiocyanate-containing nucleophile. |

| Kocienski-Julia Olefination | High (E)-selectivity, mild conditions. organic-chemistry.org | Stereoselective formation of the allyl ether double bond. |

| Modular Synthesis | Regioselective and stereoselective cross-coupling reactions. rsc.org | Assembly of complex derivatives with defined stereochemistry. |

Integration into Catalytic Cycles and Organocatalysis

The allyl ether functionality of this compound presents opportunities for its integration into novel catalytic cycles. Allyl ethers can participate in various transition-metal-catalyzed reactions. For example, iron-catalyzed ortho-allylation of aromatic carboxamides with allyl phenyl ether has been demonstrated, proceeding via C-H activation. nih.gov This suggests that this compound could serve as an allylating agent in similar C-H functionalization reactions, allowing for the introduction of the isothiocyanatoethoxy-prop-1-ene moiety onto various aromatic scaffolds.

In the realm of organocatalysis, the development of reactions that utilize the unique reactivity of both the allyl and isothiocyanate groups could lead to novel transformations. The isothiocyanate group, being a potent electrophile, can react with a variety of nucleophiles, including amines and thiols. foodandnutritionjournal.org This reactivity could be harnessed in organocatalytic cascade reactions, where the initial nucleophilic attack on the isothiocyanate is followed by a subsequent transformation involving the allyl ether.

Exploration of Photo- and Electro-chemical Transformations

Photochemistry and electrochemistry offer green and sustainable alternatives to traditional synthetic methods. The allyl ether group is susceptible to photochemical transformations, such as the photo-Claisen rearrangement. researchgate.net Investigating the photochemical behavior of this compound could unveil novel rearrangement pathways, leading to the synthesis of new molecular architectures. Aldehydes have been shown to act as photoinitiators for a variety of photochemical transformations, and similar principles could be applied here. beilstein-journals.org For a photochemical reaction to occur, the compound must absorb solar light energy, typically at wavelengths longer than 290 nm. taylorfrancis.com

The electrochemical properties of the isothiocyanate group are also an area ripe for exploration. Electrochemical methods could be employed to mediate redox reactions at the isothiocyanate moiety, potentially leading to novel coupling reactions or the generation of reactive intermediates for further synthetic transformations.

Design of Advanced Functional Materials with Tunable Properties

The presence of a polymerizable allyl group and a reactive isothiocyanate handle makes this compound an attractive monomer for the synthesis of advanced functional materials. Allyl monomers are known to participate in polymerization reactions, although they often yield polymers of low molecular weight. researchgate.net However, poly(allyl glycidyl (B131873) ether) has been synthesized via anionic ring-opening polymerization to create a versatile and functional polyether platform. nih.gov This suggests that this compound could be polymerized or copolymerized to create polymers with pendant isothiocyanate groups.

These isothiocyanate-functionalized polymers would be highly valuable as they allow for post-polymerization modification. The isothiocyanate groups can readily react with primary amines to form thiourea (B124793) linkages, enabling the covalent attachment of a wide range of molecules, including biomolecules, dyes, and cross-linking agents. nih.gov This would allow for the creation of materials with tunable properties, such as hydrogels, coatings, and functional surfaces for biomedical applications. nih.govresearchgate.net

Table 2: Potential Functional Materials

| Material Type | Synthetic Approach | Potential Properties and Applications |

| Functional Polymers | (Co)polymerization of this compound. nih.gov | Post-polymerization modification via the isothiocyanate group for creating biocompatible materials or sensors. |

| Hydrogels | Cross-linking of isothiocyanate-functionalized polymers with diamines. | Tunable mechanical properties, potential for drug delivery or tissue engineering. mdpi.com |

| Surface Coatings | Grafting of isothiocyanate-functionalized polymers onto surfaces. | Creation of bioactive or antimicrobial surfaces. nih.gov |

Applications in Chemical Probes and Diagnostics (Molecular Level)

The high reactivity of the isothiocyanate group towards nucleophilic residues like amines and thiols makes it an excellent functional group for the development of chemical probes and diagnostic tools. foodandnutritionjournal.orgresearchgate.net Isothiocyanate-based fluorescent probes have been successfully developed for the detection of biologically relevant molecules such as cysteine and hydrogen sulfide. nih.govnih.gov

Following this precedent, this compound could be incorporated into fluorescent scaffolds to create novel probes. The allyl ether moiety could be used to tune the solubility and cellular localization of the probe. For instance, a probe based on this compound could be designed to target specific organelles or cellular compartments. Upon reaction with a target analyte, a change in the fluorescence properties of the probe (e.g., a "turn-on" response) would signal the presence of the target. nih.gov Such probes could be invaluable for studying biological processes in real-time and for the development of new diagnostic assays. nih.gov

The isothiocyanate group's ability to react with lysine (B10760008) residues in proteins also opens up possibilities for its use in proteomics and as a molecular marker for protein modification. researchgate.net

Q & A

Q. How can conflicting computational and experimental data on reaction mechanisms be reconciled?

- Methodological Answer : Hybrid QM/MM simulations bridge electronic structure calculations (Gaussian) and solvent-solute interactions. Experimental validation via isotopic labeling (¹⁸O/¹³C) tracks atom transfer pathways. Discrepancies often arise from implicit solvent models vs. explicit solvation in experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.